molecular formula C4H9BrO2 B3183966 1,4-Butanediol, 2-bromo-, (S)- CAS No. 105601-94-3

1,4-Butanediol, 2-bromo-, (S)-

Cat. No.: B3183966
CAS No.: 105601-94-3
M. Wt: 169.02 g/mol
InChI Key: VRVPUPONZXUMBA-BYPYZUCNSA-N
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Description

1,4-Butanediol, 2-bromo-, (S)- is an organic compound with the molecular formula C4H9BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol, 2-bromo-, (S)- can be synthesized through several methods. One common method involves the bromination of 1,4-butanediol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,4-butanediol, 2-bromo-, (S)- often involves continuous processes to ensure high yield and purity. One such method includes the reaction of formaldehyde with acetylene in the presence of a copper catalyst, followed by intermediate buffering and hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol, 2-bromo-, (S)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can convert the compound into different alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of 1,4-butanediol derivatives.

    Oxidation: Formation of 2-bromo-1,4-butanedial or 2-bromo-1,4-butanedioic acid.

    Reduction: Formation of 2-bromo-1,4-butanol or butane.

Scientific Research Applications

1,4-Butanediol, 2-bromo-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-butanediol, 2-bromo-, (S)- involves its interaction with specific molecular targets. It can act as a ligand for integrins and other proteins, influencing cellular processes. Additionally, it can undergo hydrolysis to form other active compounds that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A primary alcohol used in the production of polyurethanes and plastics.

    2,3-Butanediol: Used in the synthesis of various chemicals and as a solvent.

    1,2-Propanediol: Commonly used in the food and pharmaceutical industries.

Uniqueness

1,4-Butanediol, 2-bromo-, (S)- is unique due to its chiral nature and the presence of a bromine atom, which makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

(2S)-2-bromobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPUPONZXUMBA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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